3-Furylacrolein

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

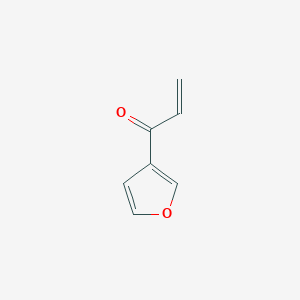

Structure

3D Structure

属性

分子式 |

C7H6O2 |

|---|---|

分子量 |

122.12 g/mol |

IUPAC 名称 |

1-(furan-3-yl)prop-2-en-1-one |

InChI |

InChI=1S/C7H6O2/c1-2-7(8)6-3-4-9-5-6/h2-5H,1H2 |

InChI 键 |

SBIDLLAPHUOVCQ-UHFFFAOYSA-N |

规范 SMILES |

C=CC(=O)C1=COC=C1 |

产品来源 |

United States |

Synthesis Methodologies for 3 Furylacrolein

Classical Organic Synthesis Routes

Classical organic synthesis approaches to 3-furylacrolein primarily involve condensation reactions that build the propenal chain onto a furan (B31954) core or utilize furan-containing aldehydes as starting materials.

Condensation Reactions with Acrolein Precursors

One established method for synthesizing 3-(2-furyl)acrolein (B1300914) involves the direct condensation reaction between furan and 2-propenal (acrolein). This reaction typically proceeds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). While this approach yields the desired product, it often necessitates further purification steps, such as distillation or chromatography, to separate 3-(2-furyl)acrolein from various byproducts. smolecule.com

Aldol (B89426) Condensation Approaches

Aldol condensation is a prominent method for the formation of 3-(2-furyl)acrolein, leveraging the reactivity of furfural (B47365) (furan-2-carbaldehyde) with suitable aldehyde enolates. smolecule.com A common strategy involves the aldol condensation between furfural and an aldehyde enolate, with 3-(2-furyl)acrolein emerging as a major product. smolecule.com

A notable advancement in this area is the electrochemical oxidative aldol condensation. This method facilitates the reaction between biomass-derived furfural and ethanol (B145695) under ambient conditions. Ethanol is oxidized to acetaldehyde (B116499) in situ, which then undergoes aldol condensation with furfural. This electrochemical approach has been shown to yield 3-(2-furyl)acrolein as the primary product. acs.orgacs.org The aldol condensation step between the in situ generated acetaldehyde and furfural is a homogeneous reaction. acs.org High Faradaic efficiencies, exceeding 90%, have been reported for the electrochemical step when conducted in 0.5 M KOH and 50% aqueous ethanol using a nickel foam anode. acs.org

Table 1: Aldol Condensation Approaches for 3-(2-Furyl)acrolein Synthesis

| Reaction Type | Furan Derivative | Aldehyde Precursor | Catalyst/Conditions | Key Findings/Yield |

| Aldol Condensation | Furfural | Aldehyde enolate | General alkaline conditions | Major product formation smolecule.com |

| Electrochemical Oxidative Aldol Condensation | Furfural | Ethanol (oxidized to acetaldehyde) | 0.5 M KOH, 50% aqueous ethanol, nickel foam anode, ambient conditions | Major product, >90% Faradaic efficiency for electrochemical step acs.orgacs.org |

Direct Reactions Involving Furan Derivatives

Beyond the Lewis acid-catalyzed condensation of furan with acrolein, which is a direct reaction, a broader category of direct reactions involving furan derivatives with acrolein under specific reaction conditions has been reported for the synthesis of 3-(2-furyl)acrolein. smolecule.com These methods typically involve the direct coupling of the furan ring system with the acrolein moiety, often requiring precise control of reaction parameters to achieve selectivity and yield.

Specialized Coupling Reactions (e.g., Wittig, Heck, Stille)

3-(2-Furyl)acrolein has been reported to be synthesizable via specialized coupling reactions, including the Wittig, Heck, and Stille reactions. nih.govmdpi.com These palladium-catalyzed or phosphorus ylide-mediated reactions offer powerful tools for carbon-carbon bond formation.

Wittig Reaction: The Wittig reaction typically involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene. While general principles suggest that 3-(2-furyl)acrolein could be formed by reacting furfural (furan-2-carbaldehyde) with a suitable two-carbon phosphonium ylide, specific detailed protocols for the direct synthesis of 3-(2-furyl)acrolein using the Wittig reaction were not explicitly detailed in the search results. However, the Wittig reaction has been used in the synthesis of 3-(5-nitro-2-furyl)acrylonitrile from 5-nitrofurfural, indicating its applicability to furan-containing aldehydes. oup.com

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide/triflate with an alkene. While the Heck reaction is known to synthesize 3-(hetero)aryl propenals from (hetero)aryl bromides and acrolein, researchgate.net specific detailed procedures for the synthesis of 3-(2-furyl)acrolein from a furan-derived halide and acrolein were not explicitly provided in the current search results.

Stille Reaction: The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic electrophile (e.g., halide or triflate). wikipedia.org Although cited as a method for 3-(2-furyl)acrolein, nih.govmdpi.com detailed experimental procedures for its direct synthesis via a Stille coupling were not found in the provided search snippets.

Electrochemical Synthesis Pathways

Electrochemical synthesis offers an environmentally benign alternative for the production of this compound. A notable electrochemical pathway involves the oxidative aldol condensation of ethanol with furfural. This process leverages a nickel foam electrode as an anode in an alkaline medium (e.g., 0.5 M KOH) and a 50% aqueous ethanol solution. The reaction proceeds under ambient conditions, producing 3-(2-furyl)acrolein as the main product. acs.orgacs.org This method demonstrates high Faradaic efficiency and the reusability of the nickel foam electrode, highlighting its potential for sustainable chemical synthesis. acs.org

Table 2: Electrochemical Synthesis Pathway for 3-(2-Furyl)acrolein

| Method | Reactants | Electrode/Catalyst | Conditions | Product | Efficiency |

| Oxidative Aldol Condensation | Furfural, Ethanol | Nickel foam anode, 0.5 M KOH | Ambient temperature, 50% aqueous ethanol | 3-(2-Furyl)acrolein (major) | >90% Faradaic efficiency (electrochemical step) acs.org |

Chemical Reactivity and Mechanistic Aspects of 3 Furylacrolein

Reactivity of the α,β-Unsaturated Carbonyl Moiety

The α,β-unsaturated carbonyl system within 3-furylacrolein is a key functional group that dictates a significant portion of its reactivity. This moiety, comprising a carbon-carbon double bond conjugated with an aldehyde group, is highly susceptible to various addition reactions. nih.gov

Nucleophilic Addition Reactions

The α,β-unsaturated carbonyl system in this compound acts as an electrophilic alkene, rendering it a suitable substrate for nucleophilic addition reactions. Nucleophiles can attack either the carbonyl carbon (1,2-addition) or the β-carbon of the unsaturated system (1,4-conjugate addition). indiamart.com

A prominent example of conjugate addition is the Michael addition, where an enolate or other soft nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. While specific detailed examples of Michael addition to this compound are not extensively documented in the immediate search results, its classification as an α,β-unsaturated aldehyde indicates its potential as a Michael acceptor. indiamart.com Research has suggested its participation as a Michael acceptor in domino Michael-Knoevenagel reactions.

Beyond general nucleophilic additions, the C=C double bond in the acrolein moiety can also undergo hydrogenation. For instance, 3-(2-furyl)acrolein (B1300914) can be catalytically hydrogenated to 3-(2-furyl)propanal, which can be further reduced to 3-(2-furyl)propan-1-ol.

Table 1: Examples of Reactions Involving the α,β-Unsaturated Carbonyl Moiety

| Reaction Type | Reactant | Product | Conditions/Notes |

| Hydrogenation | This compound | 3-(2-Furyl)propanal | Catalytic hydrogenation |

| Hydrogenation | 3-(2-Furyl)propanal | 3-(2-Furyl)propan-1-ol | Further catalytic hydrogenation |

| Michael Addition | This compound | Michael Adduct (e.g., with enolates) | Acts as Michael acceptor indiamart.com |

Cyclization Reactions for Heterocyclic Formation

The α,β-unsaturated carbonyl system, in conjunction with the furan (B31954) ring, enables this compound to participate in various cyclization reactions, leading to the formation of diverse heterocyclic structures. nih.govindiamart.com These reactions are crucial in organic synthesis for constructing complex ring systems with high regio- and stereoselectivity.

A notable example is the Diels-Alder reaction, a [4+2]-cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. This compound can act as a dienophile. For instance, it has been shown to react with cyclopentadiene (B3395910) in a Diels-Alder cycloaddition, yielding cycloadducts. The reaction often leads to a mixture of acetal (B89532) and aldehyde products, with both exo and endo stereoisomers observed, demonstrating the complexity and synthetic utility of these cyclizations.

Table 2: Examples of Cyclization Reactions

| Reaction Type | Reactant(s) | Product(s) | Conditions/Notes |

| Diels-Alder Cycloaddition | This compound, Cyclopentadiene | Cycloadducts (mixture of acetal and aldehyde, exo/endo isomers) | Catalyzed by HBr |

| General Cyclization | This compound (via α,β-unsaturated carbonyl and furan ring) | Various Heterocyclic Structures | Utilized in organic synthesis nih.govindiamart.com |

Furan Ring Reactivity

The furan ring in this compound is a five-membered aromatic heterocycle containing an oxygen atom. nih.gov Its electronic structure, characterized by a π-rich system, makes it significantly more reactive than benzene (B151609) towards electrophilic aromatic substitution reactions.

Electrophilic attack on the furan ring preferentially occurs at the 2-position (and symmetrically at the 5-position) due to the greater stability of the intermediate carbocation formed at these sites, which allows for more resonance structures compared to attack at the 3-position. While specific electrophilic substitution reactions on this compound were not detailed, the general reactivity of the furan moiety suggests its susceptibility to such transformations under mild conditions.

Beyond substitution, the furan ring can also undergo ring-opening reactions. For instance, furan derivatives can be transformed into 1,4-dioxo compounds upon treatment with methanol (B129727) and hydrochloric acid. Additionally, furan can participate in addition reactions, such as oxidation with bromine in methanol to yield 2,5-dihydro-2,5-dimethoxyfuran. The presence of the acrolein side chain in this compound would influence the regioselectivity and reactivity of these furan-ring-specific reactions.

Intramolecular and Intermolecular Reactions

This compound is capable of undergoing reactions both with itself (intramolecular/intermolecular self-condensation) and with other molecules, including polymerization.

Self-Condensation Processes

As an aldehyde, this compound can participate in self-condensation reactions, particularly under acidic conditions. nih.govereztech.comindiamart.com This process typically involves an aldol (B89426) condensation mechanism, where one molecule of this compound acts as a nucleophile (forming an enolate) and another acts as an electrophile (the carbonyl component). The reaction is exothermic and can lead to the formation of larger, more complex molecules. nih.govereztech.com

Polymerization Mechanisms

This compound is known to polymerize, especially when catalyzed by acids. nih.govereztech.comindiamart.com This polymerization can be attributed to the inherent reactivity of both the α,β-unsaturated double bond and the aldehyde group. The conjugated system allows for radical or ionic polymerization pathways.

Furthermore, this compound and other furan compounds with conjugated side groups have been investigated for their role as inhibitors in the radical polymerization of other monomers, such as vinyl acetate (B1210297). In such cases, the furan ring or the double bond in the side chain can act as sites for radical attack, stabilizing the radical formed and thereby inhibiting the polymerization process. The effectiveness of this compound as an inhibitor has been compared to other furan derivatives, with the substituent on the furan compound influencing its reactivity and radical scavenging properties.

Table 3: Intramolecular and Intermolecular Reactions

| Reaction Type | Reactant | Conditions | Notes |

| Self-Condensation | This compound | Acidic conditions | Exothermic; Aldol-type condensation nih.govereztech.comindiamart.com |

| Polymerization | This compound | Acid catalysis | Formation of polymeric materials nih.govereztech.comindiamart.com |

| Polymerization Inhibition | This compound (as inhibitor) | Radical polymerization (e.g., of vinyl acetate) | Furan ring or side-chain double bond act as radical attack sites |

Derivatization Strategies and Advanced Synthetic Applications

Synthesis of Novel Heterocyclic Systems

The unique electronic and structural characteristics of 3-furylacrolein make it an excellent precursor for the synthesis of a variety of heterocyclic compounds. organic-chemistry.org Heterocycles are fundamental components of many pharmaceuticals, agrochemicals, and natural products. chemimpex.comorganic-chemistry.org The construction of these ring systems from this compound can be achieved through several powerful synthetic strategies, including cycloaddition and multicomponent reactions. wikipedia.orgnevadogroup.com

Cycloaddition reactions, which involve the formation of a cyclic molecule from two or more unsaturated molecules, are a primary method for building heterocyclic frameworks from this compound. nevadogroup.com For instance, the conjugated diene system within the furan (B31954) ring and the adjacent double bond can participate in Diels-Alder [4+2] cycloadditions. researchgate.net An intramolecular Diels-Alder reaction has been reported for a derivative of this compound, showcasing its utility in forming complex fused ring systems. researchgate.netlumenlearning.com Furthermore, 1,3-dipolar cycloadditions represent a powerful tool for constructing five-membered heterocycles, a reaction type for which the activated double bond in this compound is a suitable partner. nevadogroup.commasterorganicchemistry.com

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements of all starting materials, offer an efficient pathway to complex heterocycles. researchgate.netbeilstein-journals.orgmdpi.com The aldehyde functionality of this compound allows it to participate as a key component in various MCRs, leading to the rapid assembly of diverse molecular scaffolds. wikipedia.orgmdpi.com These one-pot reactions are highly atom-economical and can significantly reduce the number of synthetic steps, costs, and waste generation. researchgate.net

Formation of Substituted Unsaturated Aldehydes and Ketones

The this compound scaffold can be elaborated to generate a wide array of more complex α,β-unsaturated aldehydes and ketones. Such derivatizations are key to fine-tuning the electronic and steric properties of the molecule for specific applications. This is achieved through reactions that modify its carbon skeleton, such as aldol-type additions and olefination reactions. chemdad.com

The conjugated system in this compound is susceptible to nucleophilic attack, particularly through Michael (1,4-addition) reactions, which provides a route to introduce substituents at the β-position relative to the carbonyl group. chemimpex.comresearchgate.net While classic base-catalyzed aldol (B89426) condensations are used to synthesize this compound from furfural (B47365), the aldehyde group of this compound can itself act as an electrophile in subsequent crossed aldol reactions, further extending the carbon chain. wikipedia.orgmasterorganicchemistry.comwikipedia.org

The Wittig reaction is a cornerstone of olefination chemistry, converting aldehydes and ketones into alkenes. byjus.comrsc.org This reaction is highly effective for extending the conjugated system of this compound derivatives. For example, in the total synthesis of the natural product atractylodinol, an intermediate derived from this compound undergoes a Wittig reaction with a phosphorane to form a more complex ester. uniurb.it This demonstrates the power of the Wittig reaction to build upon the furylacrolein framework. researchgate.netuniurb.it

Another significant carbon-carbon bond-forming reaction is the Heck reaction, which couples alkenes with aryl or vinyl halides. organic-chemistry.orgresearchgate.net This palladium-catalyzed process could be applied to the double bond of this compound to introduce aryl substituents, thereby creating highly functionalized and conjugated systems.

Table 1: Key Reactions for the Derivatization of this compound

| Reaction Type | Description | Potential Product from this compound |

| Michael Addition | Nucleophilic 1,4-addition to the α,β-unsaturated system. chemimpex.com | β-Substituted furanpropanal derivatives. |

| Wittig Reaction | Reaction of the aldehyde with a phosphonium (B103445) ylide to form an alkene. byjus.com | Substituted 1-(2-furyl)-1,3-butadienes. |

| Heck Reaction | Palladium-catalyzed coupling of the alkene with an aryl/vinyl halide. researchgate.net | Aryl-substituted this compound derivatives. |

| Corey-Fuchs Reaction | Conversion of the aldehyde to a terminal alkyne. uniurb.it | 1-(2-Furyl)-3-buten-1-yne. |

Schiff Base Formation and Coordination Chemistry

The aldehyde group of this compound readily reacts with primary amines in a condensation reaction to form Schiff bases, also known as imines. derpharmachemica.comnbinno.com These compounds, characterized by the azomethine (-C=N-) group, are highly versatile ligands in coordination chemistry, capable of forming stable complexes with a wide variety of metal ions. chemimpex.comresearchgate.net

The synthesis of Schiff bases from this compound typically involves the thermal condensation of the aldehyde with a primary amine, often in an alcoholic solvent and sometimes with an acid catalyst. masterorganicchemistry.comthieme-connect.com A range of amines have been successfully reacted with this compound to create novel Schiff base ligands. For instance, condensation with 2-amino-6-ethoxybenzothiazole (B160241) yields (1E,2E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(furan-2-yl)prop-2-en-1-imine. chemimpex.commasterorganicchemistry.comtcichemicals.com Similarly, reaction with the pharmaceutical compound sulfamethoxazole (B1682508) produces 4-((1E,2E)-3-(furan-2-yl)allylidene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide. derpharmachemica.comthieme-connect.com The resulting Schiff bases possess multiple donor atoms (such as nitrogen, oxygen, and sulfur), making them excellent candidates for chelating metal ions. derpharmachemica.com

Schiff bases derived from this compound have proven to be effective ligands for complexing with lanthanide (Ln) ions. tcichemicals.com Lanthanide complexes are of great interest due to their unique magnetic and luminescent properties. figshare.commdpi.com

Researchers have synthesized a series of lanthanide complexes by reacting a Schiff base derived from this compound and 2-amino-6-ethoxybenzothiazole with lanthanide(III) nitrates, including gadolinium (Gd), samarium (Sm), and neodymium (Nd). chemimpex.commasterorganicchemistry.comtcichemicals.com Characterization of these complexes revealed a 1:2 metal-to-ligand stoichiometry, with the general formula [LnL₂(NO₃)₃]·H₂O. masterorganicchemistry.com In these structures, the lanthanide ion is typically ten-coordinate, achieving a deformed bicapped square antiprismatic geometry. masterorganicchemistry.comtcichemicals.com The coordination involves the imine nitrogen and the thiazole (B1198619) sulfur atoms from the Schiff base ligand, as well as oxygen atoms from nitrate (B79036) anions. masterorganicchemistry.com Similar coordination has been observed in complexes with other lanthanides like Yb(III), where the derivatization has been shown to only subtly perturb the first coordination sphere of the metal ion. rsc.org

Table 2: Examples of Lanthanide Complexes with this compound-Derived Schiff Bases

| Lanthanide Ion | Schiff Base Ligand (L) | Complex Formula | Coordination Number | Reference |

| Gd(III) | (1E,2E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(furan-2-yl)prop-2-en-1-imine | [GdL₂(NO₃)₃]·H₂O | 10 | masterorganicchemistry.comtcichemicals.com |

| Sm(III) | (1E,2E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(furan-2-yl)prop-2-en-1-imine | [SmL₂(NO₃)₃]·H₂O | 10 | masterorganicchemistry.comtcichemicals.com |

| Nd(III) | (1E,2E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(furan-2-yl)prop-2-en-1-imine | [NdL₂(NO₃)₃]·H₂O | 10 | masterorganicchemistry.comtcichemicals.com |

| Yb(III) | tris(((3-(1-octadecylimine)-5-methylsalicylidene)amine)ethyl)amine | YbL¹⁸ | 7 | rsc.orgmdpi.com |

In addition to lanthanides, Schiff bases derived from this compound readily form complexes with various transition metal ions, such as copper(II), zinc(II), cadmium(II), cobalt(II), and nickel(II). researchgate.netwikipedia.orgderpharmachemica.com These complexes are studied for their diverse geometries, electronic properties, and potential catalytic and biological activities. wikipedia.orgwikipedia.org

For example, a Schiff base synthesized from this compound and sulfamethoxazole has been used to create complexes with Cu(II), Zn(II), and Cd(II). derpharmachemica.com Spectroscopic and analytical data suggest that these complexes often adopt tetrahedral or square planar geometries, depending on the metal ion. derpharmachemica.com The coordination typically occurs through the imine nitrogen and an oxygen or sulfur atom from the ligand, forming a stable chelate ring around the central metal ion. chemdad.comwikipedia.org The formation of these complexes is often indicated by shifts in the characteristic infrared (IR) spectral peaks of the C=N group upon coordination. chemdad.com

Complexation with Lanthanide Metal Ions

Advanced Intermediates in Complex Molecule Synthesis

The utility of this compound extends to its role as a crucial intermediate in the multistep synthesis of complex organic molecules, including natural products and pharmaceuticals. chemimpex.com Its defined structure and reactive functional groups make it an ideal starting point or "building block" for constructing more elaborate molecular architectures. nevadogroup.com

A compelling example of its application is in the total synthesis of the natural product atractylodinol . uniurb.it In a reported synthesis, this compound is the starting material for a key transformation: a two-step Corey-Fuchs reaction. This reaction converts the aldehyde group into a terminal alkyne, yielding 1-(2-furyl)-3-buten-1-yne. uniurb.it This alkyne is a highly valuable intermediate that subsequently undergoes coupling and further functionalization steps, including a Wittig reaction, to ultimately build the complex framework of atractylodinol. uniurb.it

Furthermore, this compound can be selectively hydrogenated to produce 3-(2-furyl)allyl alcohol. derpharmachemica.com This alcohol is itself a key intermediate for the synthesis of various fine chemicals, polymers, and potential biofuels, highlighting the versatility of this compound in accessing other important chemical synthons. derpharmachemica.com Its role as a precursor in pharmaceutical development is significant, providing a foundational structure for drugs that target specific biological pathways. chemimpex.comthieme-connect.com

Precursors for Natural Product Synthesis

The strategic application of this compound as a starting material has been demonstrated in the total synthesis of bioactive natural products. Its inherent functionalities can be manipulated through a series of chemical reactions to construct the intricate molecular architectures characteristic of these compounds.

The utility of this compound extends to its role in the synthesis of highly substituted tetrahydrofurans and tetrahydropyrans, which are common structural motifs in many natural products. chemdad.com The conjugated system in this compound is amenable to double Michael addition strategies, allowing for the stereocontrolled construction of these complex heterocyclic rings. chemdad.com

| Natural Product/Intermediate | Synthetic Strategy | Key Reaction of this compound | Reference |

| Atractylodinol | Total Synthesis | Corey-Fuchs Reaction | rsc.org |

| Substituted Tetrahydrofurans | Double Michael Addition | Michael Addition | chemdad.com |

| Substituted Tetrahydropyrans | Double Michael Addition | Michael Addition | chemdad.com |

Building Blocks for Fine Chemicals and Polymers

This compound is a versatile building block for the synthesis of a variety of fine chemicals and polymers due to the reactivity of its furan ring and its α,β-unsaturated aldehyde functionality. chemimpex.comresearchgate.net

The hydrogenation of this compound is a key transformation that yields valuable chemical intermediates. Selective hydrogenation of the aldehyde group can produce 3-(2-furyl)allyl alcohol, an important intermediate for the synthesis of various fine chemicals and polymers. researchgate.net For instance, catalytic hydrogenation using ruthenium nanoparticles supported on a cyclodextrin-based polymer has been shown to convert this compound to 3-(2-furyl)propan-1-ol. researchgate.net The reaction proceeds sequentially, first reducing the aldehyde to an alcohol and then the double bond, or vice-versa depending on the catalyst and conditions. researchgate.net

Furthermore, this compound can be produced through the cross-aldol condensation of furfural with acetaldehyde (B116499). researchgate.net This reaction can be part of an integrated process for the valorization of biomass-derived furfural. researchgate.net

In the realm of polymer chemistry, this compound has been utilized in the modification of existing polymers and as a monomer in polymerization reactions. It has been used in grafting reactions to create adhesive polyethylene (B3416737) polymers. journals.co.za In this application, the furan-containing monomer is grafted onto the polyethylene backbone via a free-radical process in an extruder. journals.co.za Additionally, this compound has been investigated for the chemical modification of asphalt (B605645) through polymerization, where the furan ring plays a crucial role in improving the material's properties. asme.org The conjugated system of this compound also allows it to act as an inhibitor in certain radical polymerization reactions, such as that of vinyl acetate (B1210297). scielo.br

| Derived Chemical/Polymer | Synthetic Application | Key Transformation | Reference |

| 3-(2-Furyl)allyl alcohol | Intermediate for fine chemicals and polymers | Selective hydrogenation | researchgate.net |

| 3-(2-Furyl)propan-1-ol | Fine chemical intermediate | Catalytic hydrogenation | researchgate.net |

| Adhesive Polyethylene | Specialty polymer | Free-radical grafting | journals.co.za |

| Modified Asphalt | Performance-enhanced material | Polymerization | asme.org |

| Poly(vinyl acetate) (modified) | Polymer synthesis control | Inhibition of radical polymerization | scielo.br |

Advanced Spectroscopic and Structural Elucidation Studies

Vibrational Spectroscopy (e.g., Infrared Spectroscopy)

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a fundamental technique for identifying the functional groups within a molecule. tanta.edu.eg For a molecule to be IR active, its vibration or rotation must cause a change in its dipole moment. uci.edu The IR spectrum of 3-Furylacrolein reveals characteristic absorption bands that correspond to the specific vibrational modes of its constituent bonds.

Key IR spectral data for this compound include:

C=O Stretch: A strong absorption peak characteristic of the aldehyde functional group.

C=C Stretch: Peaks corresponding to the stretching of the carbon-carbon double bonds in the furan (B31954) ring and the acrolein moiety.

C-H Stretch: Signals indicating the presence of both aromatic (furan ring) and vinylic C-H bonds.

C-O-C Stretch: Vibrations associated with the ether linkage within the furan ring.

Different sampling techniques, such as KBr wafer, Attenuated Total Reflectance (ATR), and vapor phase, can be employed to obtain the IR spectrum, each potentially yielding slight variations in the observed peak positions and intensities. nih.gov For instance, the stretching of the C=C bond in the furan ring can be observed in the region of 1455-1473 cm⁻¹. researchgate.net

Table 1: Key Infrared Spectroscopy Data for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| C=O Stretch (Aldehyde) | ~1700 |

| C=C Stretch (Alkene) | ~1625 |

| C=C Stretch (Furan Ring) | 1455-1473 researchgate.net |

| C-H Stretch (Aromatic/Vinylic) | ~3000-3100 |

| C-O-C Stretch (Furan Ring) | ~1150 |

Note: The exact positions of IR peaks can vary based on the sample preparation method and the physical state of the compound.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. ebsco.comrsc.org It provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. wikipedia.org

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays signals corresponding to the different types of protons present in the molecule. The chemical shift (δ) of each signal provides information about the electronic environment of the proton, while the splitting pattern (multiplicity) reveals the number of neighboring protons. youtube.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the spectrum.

Combined analysis of 1D (¹H, ¹³C) and 2D NMR experiments (like COSY, HSQC, and HMBC) allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the atoms within the molecule. mdpi.comresearchgate.net

Table 2: Representative ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aldehyde CH | ~9.6 | ~193 |

| Vinylic CH (α to C=O) | ~6.6 | ~128 |

| Vinylic CH (β to C=O) | ~7.4 | ~152 |

| Furan Ring CH (position 5) | ~7.7 | ~146 |

| Furan Ring CH (position 3) | ~6.5 | ~112 |

| Furan Ring CH (position 4) | ~6.7 | ~116 |

| Furan Ring C (position 2) | - | ~153 |

Note: Chemical shifts are approximate and can be influenced by the solvent and the specific NMR instrument used.

Mass Spectrometry (e.g., GC-MS, High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. longdom.org When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture. thermofisher.com

For this compound, GC-MS analysis provides both its retention time, which is characteristic under specific chromatographic conditions, and its mass spectrum. The mass spectrum displays a molecular ion peak corresponding to the molecular weight of the compound (122.12 g/mol ) and a series of fragment ion peaks. nih.gov The fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition. longdom.org

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis)

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. slideshare.neteltra.com TGA is used to characterize the thermal stability and decomposition of materials. etamu.edumdpi.com

For this compound, a TGA thermogram would show the temperature at which the compound begins to decompose and the subsequent weight loss profile. This information is crucial for understanding the material's thermal stability. mdpi.com The analysis can be performed under an inert atmosphere (like nitrogen) or an oxidative atmosphere (like air) to study different degradation pathways. eltra.com Studies on related compounds have shown that thermal degradation can occur in one or multiple steps depending on the molecular structure. researchgate.net

Diffraction and Imaging Techniques (e.g., Powder X-ray Diffraction, Scanning Electron Microscopy)

Powder X-ray Diffraction (PXRD): PXRD is a powerful technique for characterizing the crystalline nature of a solid material. wikipedia.orgmalvernpanalytical.com The diffraction pattern obtained is unique to the crystalline phase of the compound. For this compound, PXRD can be used to confirm its crystalline structure, identify different polymorphic forms if they exist, and determine lattice parameters. researchgate.netresearchgate.net

Scanning Electron Microscopy (SEM): SEM is a technique that uses a focused beam of electrons to produce high-resolution images of a sample's surface topography. For solid samples of this compound, SEM can be used to study its morphology, such as crystal shape and size distribution. researchgate.netlucideon.com

Integrated Computer-Assisted Structure Elucidation (CASE-3D)

Computer-Assisted Structure Elucidation (CASE) is a method that utilizes software to determine the chemical structure of a compound based on its spectroscopic data. acdlabs.comrsc.org Modern CASE systems can integrate various types of NMR data (1D and 2D) to generate and rank possible structures. researchgate.netresearchgate.net

For a molecule like this compound, a CASE program could take the ¹H and ¹³C NMR chemical shifts and correlation data from experiments like COSY, HSQC, and HMBC to automatically deduce its planar structure and even aspects of its 3D conformation. nih.gov This approach is particularly valuable for complex natural products and can help to avoid misinterpretation of spectral data. rsc.org

Computational Chemistry and Molecular Modeling of 3 Furylacrolein

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method widely used in chemistry and materials science to study the electronic structure of many-body systems, including atoms and molecules. wikipedia.org It allows for the determination of various molecular properties by employing functionals of the spatially dependent electron density. wikipedia.org

Electronic Structure Analysis (HOMO/LUMO, Energy Gaps)

Electronic structure analysis using DFT provides fundamental insights into a molecule's stability, reactivity, and electronic transitions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key frontier molecular orbitals (FMOs) that dictate a molecule's electron-donating and electron-accepting capabilities, respectively. physchemres.orgwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor for chemical stability and reactivity. A smaller energy gap generally indicates higher reactivity, as it requires less energy for electron excitation. physchemres.orgirjweb.comresearchgate.netyoutube.com DFT calculations can reveal the spatial distribution of these orbitals, indicating regions prone to electrophilic or nucleophilic attack. youtube.com

Prediction of Spectroscopic Properties (IR, NMR, UV-Vis)

DFT is a powerful tool for predicting various spectroscopic properties, offering a theoretical counterpart to experimental measurements.

Infrared (IR) Spectroscopy: DFT calculations can predict vibrational frequencies and intensities, which are then compared with experimental IR spectra to confirm molecular structure and understand vibrational modes. nih.govarxiv.orgunito.it The computed vibrational wavenumbers can be used to determine the types of molecular motions associated with observed experimental bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT, often coupled with the Gauge-Including Atomic Orbital (GIAO) method, is used to calculate 1H and 13C NMR chemical shifts. nih.govcam.ac.ukarkat-usa.org These theoretical shifts are crucial for confirming molecular structures, especially for complex organic molecules where experimental data might be challenging to interpret. cam.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is commonly employed to predict UV-Vis absorption spectra by calculating electronic excited states, their energies, and transition probabilities. nih.govarkat-usa.orgscirp.orgfaccts.de This allows for the theoretical determination of absorption wavelengths (λmax) and oscillator strengths, which can be compared with experimental UV-Vis data. scirp.orgfaccts.de

Geometry Optimization and Conformer Analysis

Geometry optimization is a fundamental step in DFT calculations, aiming to find the most stable molecular structure by minimizing its energy. researchgate.netnih.gov This process yields optimized bond lengths, bond angles, and dihedral angles. scirp.orgnih.gov Conformer analysis, which involves identifying and characterizing different stable spatial arrangements (conformers) of a molecule, is also performed using DFT. cam.ac.ukresearchgate.netarxiv.org Understanding the relative energies and populations of different conformers is vital as molecular properties can be conformer-dependent. cam.ac.ukarxiv.org

Molecular Docking Simulations of Derivatives

Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule (ligand) to another (receptor) when bound together to form a stable complex. While direct studies on 3-Furylacrolein itself in molecular docking were not extensively found, research often focuses on its derivatives or related furan-containing compounds. mdpi.comresearchgate.netdntb.gov.uanih.gov These simulations are crucial in drug discovery and materials science to understand intermolecular interactions, binding affinities, and potential biological activities of modified compounds. mdpi.comresearchgate.netnih.govthesciencein.org By studying derivatives, researchers can explore how structural modifications influence binding to target macromolecules, providing insights for designing new compounds with desired properties. mdpi.comresearchgate.netnih.gov

Catalytic Applications and Mechanistic Insights Involving 3 Furylacrolein

3-Furylacrolein as a Substrate in Selective Catalytic Hydrogenation

Selective catalytic hydrogenation of α,β-unsaturated aldehydes, such as this compound, is a challenging yet crucial area in organic synthesis. The goal is often to selectively reduce the carbonyl group (C=O) to an alcohol, while preserving the carbon-carbon double bond (C=C) and the furan (B31954) ring, or to selectively saturate the C=C bond.

The selective hydrogenation of this compound to its corresponding unsaturated alcohol, 3-(2-furyl)allyl alcohol, is a highly sought-after transformation due to the product's value as a chemical intermediate for synthesizing fine chemicals, polymers, and biofuels. This reaction typically requires catalysts that can differentiate between the C=O and C=C bonds.

Ruthenium-based catalysts, particularly those incorporating cyclodextrin (B1172386) polymers, have shown promise in this regard. For instance, poly(CTR-β-CD) Ru(0) nanoparticles have been effectively utilized for the hydrogenation of 3-(2-furyl)acrolein (B1300914). Under specific conditions (303 K, 1.0 MPa H₂ in a water/ethanol (B145695) mixture), a conversion of 38% was observed after 1.5 hours, with high selectivity (87–96%) towards the unsaturated aldehyde, 3-(2-furyl)propanal, which is an intermediate in the full hydrogenation pathway. However, for the direct production of the unsaturated alcohol, other systems are more effective.

More advanced catalytic systems, such as PtFe₂ supported on UiO-66-NH₂, have demonstrated superior performance in achieving high selectivity towards unsaturated alcohols (UOLs) from α,β-unsaturated aldehydes, including this compound. This catalyst system can achieve over 90% conversion of this compound with nearly 95% selectivity towards the unsaturated alcohol product.

The hydrogenation of 3-(2-furyl)acrolein can proceed through several steps, involving the initial reduction of either the C=O bond or the C=C bond. The desired product, 3-(2-furyl)allyl alcohol, results from the selective hydrogenation of the aldehyde group. Further hydrogenation can lead to 3-(2-furyl)propanal (reduction of C=C bond) and subsequently to 3-(2-furyl)propan-1-ol (reduction of C=O and C=C bonds), and finally to the fully saturated tetrahydrofuran (B95107) derivative.

Table 1: Selective Hydrogenation of this compound to Unsaturated Alcohols

| Catalyst System | Substrate Conversion (%) | Unsaturated Alcohol Selectivity (%) | Reaction Conditions | Reference |

| PtFe₂/UiO-66-NH₂ | >90 | ~95 | Mild conditions, 12 h | |

| poly(CTR-β-CD) Ru(0) NPs | 38 (after 1.5 h) | (Mainly 3-(2-furyl)propanal, 87-96%) | 303 K, 1.0 MPa H₂, H₂O/Ethanol |

Role as an Additive in Electrocatalysis

In the context of zinc electrodeposition, 3-(2-furyl)acrolein acts as an effective additive in acidic sulfate (B86663) solutions. Studies using techniques such as cyclic voltammetry, chronoamperometry, and atomic force microscopy have elucidated its influence on the nucleation mechanism.

Research findings indicate that the presence of 3-(2-furyl)acrolein shifts the zinc electrocrystallization process towards a progressive nucleation mechanism. This is in contrast to additive-free electrolytes, where nucleation might follow a different pathway, such as instantaneous nucleation. The progressive nucleation, characterized by the continuous formation of new nuclei throughout the deposition process, contributes to the formation of desirable coating properties.

The addition of 3-(2-furyl)acrolein results in zinc coating layers that exhibit a smooth, compact, and fine-grained structure. This improved morphology is attributed to the additive's ability to influence the initial stages of nucleation and subsequent crystal growth, leading to a more uniform and refined deposit.

Integration in Synergistic and Dual Catalysis Systems

Synergistic catalysis involves the simultaneous activation of both a nucleophile and an electrophile by two separate and distinct catalysts to achieve a single chemical transformation. This strategy can lead to new reactions, improve the efficiency of existing ones, and enhance enantioselectivity. Dual catalysis, a related concept, often involves two different catalytic cycles working in concert.

This compound has been a substrate in systems demonstrating synergistic catalytic effects. For instance, in selective hydrogenation reactions, a PtFe alloy supported on UiO-66-NH₂ with an ultrathin Fe-terephthalic acid (Fe-BDC) layer has been identified as a synergistic catalytic platform. This system effectively catalyzes the selective hydrogenation of this compound to unsaturated alcohols, showcasing the benefits of combined catalytic functionalities. The Fe-BDC layer is believed to prevent the aggregation of the alloy catalysts, thereby enhancing stability and catalytic performance.

Another brief mention of a synergistic effect with 3-(2-furylacrolein is found in the context of enamine catalysis, although detailed findings are not extensively elaborated.

Catalytic Conversion Pathways of Biomass-Derived Precursors

This compound itself can be a product of catalytic conversion pathways involving biomass-derived precursors. Furanic derivatives, such as furfural (B47365), are important platform molecules obtained from biomass valorization.

One notable pathway for the formation of this compound involves the aldol (B89426) condensation of furfural with acetaldehyde (B116499). This C-C elongation strategy is a crucial step in upgrading biomass-derived furanic compounds into larger molecules, including fuel precursors. Furfural, readily available from lignocellulosic biomass, serves as a renewable feedstock for such transformations. The aldol condensation reaction, often catalyzed by acidic or basic catalysts, lengthens carbon chains and reduces oxygen-to-carbon ratios, leading to valuable carbon precursors.

The production of this compound from biomass-derived furfural highlights its position within the biorefinery concept, where renewable resources are converted into value-added chemicals and fuels through catalytic processes.

Bio Interactions and Biotechnological Research

Interactions with Microbial Systems

Attractant Properties for Specific Yeast Strains (e.g., Saccharomyces cerevisiae)

3-Furylacrolein has been noted for its interaction with various microorganisms, including its role in enzymatic reactions. For example, the enzyme Swit_4259 from Sphingomonas wittichii RW1 can catalyze an aldol (B89426) condensation of 3-(2-furyl)acrolein (B1300914) with pyruvate. researchgate.net While direct studies extensively detailing its attractant properties for Saccharomyces cerevisiae are not prevalent in the provided results, the broader context of yeast chemosensing provides a framework for understanding such potential interactions.

Yeast, particularly Saccharomyces cerevisiae, demonstrates chemotropism, which is the ability to direct growth in response to chemical gradients. nih.gov This process is fundamental for locating mates by responding to pheromone gradients and involves complex signaling pathways. nih.govnih.gov The cell senses chemical differences across its surface and polarizes its cytoskeleton towards the source. nih.gov This directional sensing is not always perfect initially, leading to a searching movement of the cell's polarity site that is biased by local chemical gradients. nih.gov This intricate mechanism for tracking chemical signals in a complex environment could be applicable to how yeast responds to various compounds, including potential attractants like this compound. nih.gov

The response of yeast to chemical signals is part of a larger network of signaling pathways that regulate everything from nutrient uptake to stress responses. nih.govnih.govusm.edu These pathways allow yeast to sense and adapt to their environment, such as the availability of glucose or the presence of stressors, by altering gene expression and metabolic processes. usm.eduwvu.edu

Biotechnological Applications for Selective Microorganism Attraction

The ability to selectively attract microorganisms is a significant area of biotechnology. While the specific use of this compound for this purpose is not detailed in the search results, the principles of microbial attraction are well-established and have numerous applications.

In industrial fermentations, which are crucial for producing everything from biofuels to food products like bread and wine, controlling the microbial population is key. researchgate.netaimspress.com The use of specific starter cultures, often involving Saccharomyces cerevisiae, helps ensure product consistency and quality. aimspress.com In complex fermentations, interactions between different yeast species can significantly impact the final product's characteristics, such as its flavor and aroma profile. aimspress.com

The concept of using attractants could be applied to enhance these processes. For example, in co-cultures of Saccharomyces cerevisiae with non-Saccharomyces yeasts, specific compounds can influence the metabolic activity and contribute positively to the final product. researchgate.netnih.gov The selective attraction of desired strains could optimize the production of valuable compounds and improve fermentation efficiency.

Furthermore, the field of synthetic biology is leveraging the well-understood genetics of S. cerevisiae to produce a wide array of products, including pharmaceuticals and biofuels. researchgate.net The ability to direct and control yeast behavior through chemical signals could be a powerful tool in these engineered systems. The development of microbial cell factories for producing specific products often relies on optimizing culture conditions and may involve co-culturing different microorganisms. nih.gov Selective attraction could play a role in structuring these microbial communities for higher yields and efficiency.

Interactive Data Table: Summary of Relevant Microbial Interactions and Applications

| Subject | Organism(s) | Key Finding/Application | Relevance to Selective Attraction |

| Enzymatic Reaction | Sphingomonas wittichii RW1 | Catalyzes aldol condensation of 3-(2-furyl)acrolein and pyruvate. researchgate.net | Demonstrates a direct bio-interaction with this compound. |

| Chemotropism | Saccharomyces cerevisiae | Exhibits directed growth in response to chemical gradients (e.g., pheromones). nih.govnih.gov | Provides the fundamental mechanism by which a yeast could be attracted to a specific compound. |

| Industrial Fermentation | Saccharomyces cerevisiae, non-Saccharomyces yeasts | Mixed cultures are used to improve the organoleptic properties of products like wine. aimspress.com | Selective attraction could enhance the growth of desired yeast strains in a mixed culture. |

| Synthetic Biology | Saccharomyces cerevisiae | Used as a chassis for producing various bioproducts due to its well-characterized genetics. researchgate.net | Attractants could be used to control and localize engineered yeast populations in bioreactors. |

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of 3-furylacrolein has traditionally relied on methods such as aldol (B89426) condensation between furfural (B47365) and an aldehyde enolate, or the direct reaction of furan (B31954) derivatives with acrolein under specific conditions. Another established approach involves the condensation of furan and 2-propenal (acrolein) in the presence of Lewis acid catalysts like aluminum chloride (AlCl₃). Beyond these, Wittig, Heck, and Stille reactions have also been reported for its preparation. ontosight.ai

Design and Discovery of New Catalytic Systems for this compound Transformations

This compound's reactive nature makes it a prime candidate for various catalytic transformations. One significant area of research involves its hydrogenation. Studies have demonstrated the catalytic hydrogenation of 3-(2-furyl)acrolein (B1300914) using poly(CTR-β-CD) Ru(0) nanoparticles. This process sequentially converts 3-(2-furyl)acrolein into 3-(2-furyl)propanal, then to 3-(2-furyl)propan-1-ol, and finally to the fully saturated alcohol. This specific catalytic system achieved a 91.6% conversion of 3-(2-furyl)acrolein with 90.9% selectivity towards 3-(2-furyl)allyl alcohol (a crucial chemical intermediate) within 12 hours at a relatively low temperature of 100°C.

Table 1: Catalytic Hydrogenation of 3-(2-Furyl)acrolein over Poly(CTR-β-CD) Ru(0) NPs

| Substrate | Catalyst | Reaction Time (h) | Temperature (°C) | Conversion (%) | Selectivity to 3-(2-furyl)allyl alcohol (%) |

| 3-(2-Furyl)acrolein | Poly(CTR-β-CD) Ru(0) Nanoparticles | 12 | 100 | 91.6 | 90.9 |

Beyond hydrogenation, 3-(2-furyl)acrolein is a key precursor for synthesizing Schiff bases and their metal complexes. These complexes, formed via thermal condensation with compounds like sulfamethoxazole (B1682508) and subsequent coordination with lanthanides (e.g., gadolinium, samarium, neodymium) or transition metals (e.g., zinc), have shown promising biological activities. ontosight.ai

Emerging catalytic strategies include "differentiating catalysis" for [4+2]-cycloaddition reactions involving 3-(2-furyl)acrolein. This approach utilizes a single aminocatalyst to independently activate both starting materials, leading to high enantio- and diastereoselectivity. The broader field of catalysis is also witnessing a growing interest in biocatalysis, which harnesses enzymes and other biological molecules for highly specific and environmentally benign transformations, offering a promising avenue for future this compound chemistry.

Advanced Computational Modeling for Tailored Derivatives and Materials

Advanced computational modeling plays a pivotal role in understanding and predicting the behavior of this compound and its derivatives, facilitating the design of tailored compounds and materials. Density Functional Theory (DFT) calculations have been extensively employed to corroborate the structural and spectroscopic properties of Schiff bases derived from 3-(2-furyl)acrolein. These computational methods provide insights into electronic structures, molecular geometries, and vibrational frequencies, which are crucial for characterizing newly synthesized compounds. For instance, DFT studies have also been applied to investigate the photochemical dimerization of methyl 3-(2-furyl)acrylate, successfully accounting for observed regioselectivity and stereoselectivity.

Beyond structural analysis, molecular docking studies are utilized to assess the binding interactions between synthesized compounds (e.g., Schiff bases derived from 3-(2-furyl)acrolein) and target enzymes, such as GlcN-6-p synthase, DNA polymerase, and EGFR tyrosine kinase. These studies provide valuable insights into potential mechanisms of action and help evaluate the compounds' candidacy as drug leads.

Looking ahead, computational chemistry, including advanced computational modeling, is anticipated to significantly contribute to the design of novel catalytic materials and the atomic-level understanding of complex reaction systems involving this compound. This encompasses predicting material properties, elucidating intricate reaction mechanisms, and designing new architected materials with specific functionalities.

Further Elucidation of Chemical Reactivity and Reaction Pathways

The chemical reactivity of this compound is diverse, owing to its conjugated furan and α,β-unsaturated aldehyde functionalities. It is known to undergo self-condensation and polymerization, particularly under acidic conditions. Additionally, it can participate in oxidation reactions with air, leading to the formation of peroxo acids and ultimately carboxylic acids through autoxidation processes activated by light and transition metal salts. The compound has also been noted to generate flammable or toxic gases when reacting with certain azo or diazo compounds and can interact with strong reducing agents, leading to various reaction pathways that warrant further investigation.

Detailed reaction pathways have been elucidated for transformations involving this compound. For example, its hydrogenation proceeds through a series of steps, converting it first to 3-(2-furyl)propanal, then to 3-(2-furyl)propan-1-ol, and finally to the fully saturated alcohol. The Diels-Alder reaction is another important pathway, with studies exploring the vinylogous reactivity of this compound hydrazone.

Mechanistic studies, employing techniques such as kinetic and sensitivity analysis, have provided deeper insights into the chemical behavior of this compound. These analyses have been used to investigate the mechanism of inhibited polymerization of vinyl acetate (B1210297) in the presence of furylacrolein, revealing its radical scavenging properties. The advent of advanced computational techniques, such as neural network-based reactive molecular dynamics simulations, is poised to unravel even more complex reaction processes and discover novel reaction pathways at an unprecedented atomic level of detail.

Exploration of Undiscovered Bio-interactions and Biotechnological Utilities

Beyond its established applications as a flavoring agent in the food industry due to its cinnamon-like aroma and its use in cosmetics for fragrance, this compound and its derivatives are subjects of ongoing research for their biological interactions and potential biotechnological utilities.

Studies have indicated that 3-(2-furyl)acrolein possesses attractant properties for certain yeast strains, such as Saccharomyces cerevisiae, suggesting potential applications in biotechnology for developing selective attractants for specific microorganisms. While specific data on 3-(2-furyl)acrolein itself remains limited, its structural similarity to acrolein implies it might exhibit similar biological effects, though further research is needed to fully elucidate its specific mechanism of action.

Derivatives of this compound have shown promising biological activities. Schiff bases synthesized from 3-(2-furyl)acrolein have demonstrated antibacterial activity against various bacterial strains, including E. faecalis, B. subtills, and E. coli. Furthermore, lanthanide complexes derived from these Schiff bases have exhibited strong antimicrobial, antifungal, antioxidant, and antitumor properties. ontosight.ai These findings highlight the potential for this compound derivatives in medicinal chemistry.

Future research directions include comprehensive investigations into the specific mechanisms of action of this compound and its derivatives, particularly concerning their potential as lead compounds for drug development with antioxidant, anti-inflammatory, or anticancer properties. Continued exploration of its bio-attractant properties could also lead to novel biotechnological applications, such as in microbial fermentation or bioremediation strategies.

常见问题

Q. What systematic review methodologies are recommended for synthesizing fragmented data on this compound’s applications?

Q. How can researchers ensure reproducibility when publishing this compound-related findings?

- Methodological Answer :

- Provide detailed Supplementary Information (SI) with raw spectra, chromatograms, and crystallographic data.

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets.

- Use version-controlled electronic lab notebooks (e.g., LabArchives) to document iterative optimizations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。